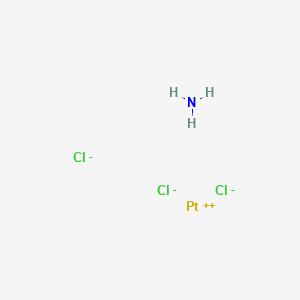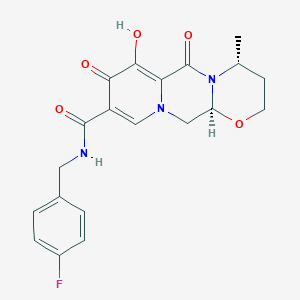
(13a)-17-Methyleneandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13a)-17-Methyleneandrost-4-en-3-one is a synthetic steroid compound It is structurally related to androgens, which are hormones that play a key role in male traits and reproductive activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (13a)-17-Methyleneandrost-4-en-3-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the use of a steroid backbone, which is then modified through a series of chemical reactions to introduce the methylene group at the 17th position and the double bond at the 4th position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(13a)-17-Methyleneandrost-4-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
(13a)-17-Methyleneandrost-4-en-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: It is used in research to understand the role of androgens in biological processes.
Industry: It is used in the synthesis of other steroid compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (13a)-17-Methyleneandrost-4-en-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural androgen hormone with a similar structure but without the methylene group at the 17th position.
Dihydrotestosterone (DHT): A more potent androgen with a similar structure but with a fully saturated A-ring.
Uniqueness
(13a)-17-Methyleneandrost-4-en-3-one is unique due to the presence of the methylene group at the 17th position, which can influence its binding affinity to androgen receptors and its overall biological activity. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other androgens.
Propiedades
Fórmula molecular |
C20H28O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
QXEURENTQIAFIS-HVTWWXFQSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)

![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)



![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
